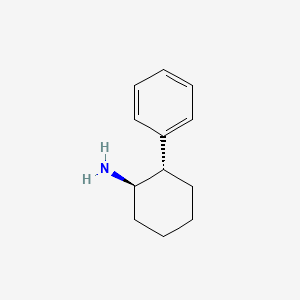

(1R,2S)-2-phenylcyclohexan-1-amine

CAS No.: 69743-67-5

Cat. No.: VC8289225

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69743-67-5 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 |

| Standard InChI Key | KLJIPLWGNJQJRM-NWDGAFQWSA-N |

| Isomeric SMILES | C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N |

| SMILES | C1CCC(C(C1)C2=CC=CC=C2)N |

| Canonical SMILES | C1CCC(C(C1)C2=CC=CC=C2)N |

Introduction

(1R,2S)-2-Phenylcyclohexan-1-amine is a chiral organic compound with potential applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by a cyclohexane ring substituted with an amine group at the first carbon and a phenyl group at the second carbon. Its stereochemistry, denoted as (1R,2S), refers to the specific spatial arrangement of its substituents, which plays a critical role in its chemical and biological properties.

Synthesis

The synthesis of (1R,2S)-2-phenylcyclohexan-1-amine typically involves stereoselective methods to ensure the desired configuration. A common approach includes:

-

Cyclohexanone Derivative Preparation: Starting with cyclohexanone, a Grignard reaction introduces the phenyl group at the second carbon.

-

Amine Introduction: The ketone functionality is converted to an amine group through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium borohydride.

-

Chirality Control: Chiral catalysts or reagents are employed to ensure the (1R,2S) configuration.

Applications

(1R,2S)-2-Phenylcyclohexan-1-amine has potential applications in:

-

Medicinal Chemistry:

-

As a precursor for drug development targeting neurological disorders.

-

As a scaffold for designing enzyme inhibitors.

-

-

Synthetic Organic Chemistry:

-

In asymmetric synthesis as a chiral building block.

-

As an intermediate for producing other functionalized cyclohexane derivatives.

-

Comparison with Related Compounds

Below is a comparison table highlighting differences between (1R,2S)-2-phenylcyclohexan-1-amine and structurally similar compounds:

| Compound | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|

| (1R,2S)-2-Phenylcyclohexan-1-amine | C12H17N | Amine, Phenyl | Medicinal chemistry, synthetic uses |

| (±)-Tranylcypromine | C9H11N | Cyclopropane, Amine | MAO inhibitor for depression |

| (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexanol | C15H22O | Alcohol, Phenyl | Anti-inflammatory research |

Future Research Directions

To fully understand the properties of (1R,2S)-2-phenylcyclohexan-1-amine, future research should focus on:

-

Pharmacological Studies: Investigating receptor binding affinities and biological pathways.

-

Toxicological Assessments: Evaluating its safety profile in vivo.

-

Synthetic Optimization: Developing more efficient and environmentally friendly synthetic routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume